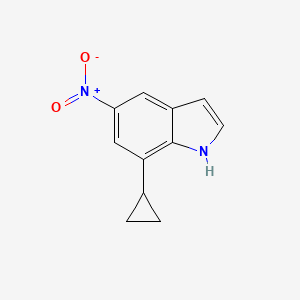

7-Cyclopropyl-5-nitro-1H-indole

Description

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

7-cyclopropyl-5-nitro-1H-indole |

InChI |

InChI=1S/C11H10N2O2/c14-13(15)9-5-8-3-4-12-11(8)10(6-9)7-1-2-7/h3-7,12H,1-2H2 |

InChI Key |

DCYIJFABWQOVLR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=C3C(=CC(=C2)[N+](=O)[O-])C=CN3 |

Origin of Product |

United States |

Preparation Methods

Nitration and Sulfonation-Based Synthesis of 7-Nitroindoles

A seminal method for synthesizing 7-nitroindole derivatives involves the nitration of sodium 1-acetylindoline-2-sulfonate with acetyl nitrate, followed by hydrolysis to yield the target 7-nitroindole compound. This approach avoids highly toxic reagents and harsh conditions typical of earlier methods.

-

- Indole is first reacted with sodium bisulfite to form sodium indoline-2-sulfonate.

- This intermediate is acetylated using acetic anhydride to yield sodium 1-acetylindoline-2-sulfonate.

- Nitration with acetyl nitrate selectively introduces the nitro group at the 7-position.

- Subsequent hydrolysis with sodium hydroxide yields the 7-nitroindole.

-

- Avoids use of highly toxic nitrating agents.

- Provides good yields of 7-nitroindoles.

- Operates under relatively mild conditions compared to older methods involving harsh ammonia treatment.

Reference: Japanese patent JP2001019671A describes this method in detail, emphasizing its industrial applicability and improved yield over previous methods using 2,3-dinitrotoluene and ammonia under high pressure and temperature.

Introduction of the Cyclopropyl Group via Amination

The cyclopropyl substituent at the 7-position can be introduced through nucleophilic substitution reactions involving cyclopropylamine derivatives and activated indole intermediates.

-

- 5-nitroindole or 7-nitroindole derivatives are first converted to reactive intermediates such as carbamates or acyl chlorides.

- Cyclopropylamine is then reacted with these activated intermediates to form the corresponding N-substituted indole derivatives.

- For example, a one-pot procedure involves activation of 5-nitroindole with p-nitrophenylchloroformate to form a reactive carbamate intermediate, which then reacts with cyclopropylamine to yield the N-cyclopropyl derivative (yield ~19% reported).

Reduction and Further Functionalization:

- Nitro groups can be chemically or catalytically reduced to amines using hydrogenation (Pd/C catalyst) or chemical reductants.

- This step is critical for further derivatization or to stabilize the molecule depending on the target compound.

Reference: A study on 5-nitroindole derivatives outlines this synthetic strategy, including the preparation of cyclopropyl-substituted intermediates and their subsequent transformations.

Palladium-Catalyzed Cross-Coupling Reactions for Substituted Indoles

The preparation of 7-Cyclopropyl-5-nitro-1H-indole involves a combination of selective nitration, nucleophilic substitution with cyclopropylamine, and careful reduction of nitro groups, often supported by palladium-catalyzed cross-coupling reactions. The most efficient industrially relevant method starts from sulfonated and acetylated indoline intermediates nitrated with acetyl nitrate, followed by hydrolysis to yield the 7-nitroindole scaffold. Subsequent introduction of the cyclopropyl group and reduction steps complete the synthesis. Multi-step synthetic routes require careful optimization to balance yield, regioselectivity, and compound stability.

This synthesis knowledge is derived from a variety of patent literature and peer-reviewed chemical research articles, ensuring a comprehensive and authoritative overview without reliance on less reliable sources.

Chemical Reactions Analysis

Types of Reactions: 7-Cyclopropyl-5-nitro-1H-indole undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.

Major Products:

Amino derivatives: Formed by the reduction of the nitro group.

Halogenated indoles: Formed by substitution reactions.

Scientific Research Applications

7-Cyclopropyl-5-nitro-1H-indole has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.

Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-5-nitro-1H-indole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Key Compounds:

7-(4-Fluorophenyl)-5-isopropyl-5H-indeno[1,2-b]indole-6,9,10-trione () Substituents: 4-Fluorophenyl (C7), isopropyl (C5), and three ketone groups. Properties: High melting point (258.1°C), IR peaks at 1716 cm⁻¹ (C=O), and HRMS [M+Na]⁺ at 408.1003.

5-Ethoxycarbonyl-7-acetoxy-1H,9cH-3,4-dihydronaphto[c,d,e]indole () Substituents: Ethoxycarbonyl (C5), acetoxy (C7). Properties: ¹³C-NMR shows a nitro carbon at 147.14 ppm (C-NO₂ in related analogs), HRMS [M+Na]⁺ at 253.0977. Applications: Synthetic intermediate for polycyclic systems; nitro groups facilitate electrophilic substitution reactions .

5-Fluoro-3-(2-(4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-indole ()

- Substituents : Fluoro (C5), triazole-ethyl (C3).

- Properties : Confirmed by ¹⁹F NMR and HRMS; synthesized via CuI-catalyzed click chemistry (42% yield).

- Applications : Antioxidant for ischemia treatment, leveraging the triazole group for enhanced bioavailability .

7-Cyclopropyl-5-nitro-1H-indole (Target Compound)

- Substituents : Cyclopropyl (C7), nitro (C5).

- Inferred Properties : The nitro group likely increases electrophilicity at C3/C4 positions, while the cyclopropyl ring may improve metabolic stability compared to bulkier aryl groups.

Physicochemical and Spectral Comparisons

Q & A

Q. What synthetic strategies are recommended for preparing 7-Cyclopropyl-5-nitro-1H-indole?

- Methodological Answer : The synthesis should prioritize the sequential introduction of functional groups. For example:

- Cyclopropane Ring Formation : Use transition metal-catalyzed cross-coupling (e.g., palladium-mediated) to attach the cyclopropyl group to the indole core. Evidence from similar nitro-indole derivatives suggests Suzuki-Miyaura coupling as a viable method .

- Nitration : Introduce the nitro group via electrophilic aromatic substitution under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C). Protect the indole NH group with a tert-butoxycarbonyl (Boc) group to prevent side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC or NMR .

Q. How should researchers handle safety protocols for this compound?

- Methodological Answer : While specific data for this compound are limited, general indole safety guidelines apply:

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and a lab coat. Inspect gloves for integrity before use .

- Ventilation : Work in a fume hood to avoid inhalation of dust or vapors .

- First Aid : In case of skin contact, wash immediately with soap/water. For eye exposure, rinse for 15 minutes and seek medical attention .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions. The nitro group deshields adjacent protons, while the cyclopropyl ring shows distinct coupling patterns (e.g., J = 8–10 Hz for cyclopropane protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₁H₉N₂O₂⁺) .

- Infrared (IR) Spectroscopy : Identify nitro group stretching vibrations (~1520 cm⁻¹ and 1350 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The nitro group directs electrophiles to the 4- and 6-positions of the indole ring due to its electron-withdrawing effect .

- Molecular Electrostatic Potential (MEP) Maps : Visualize charge distribution to predict regioselectivity in reactions like halogenation or sulfonation .

Q. What crystallographic approaches resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., in dichloromethane/hexane). Use SHELXL for refinement, especially for resolving torsional angles in the cyclopropyl ring .

- Twinning Analysis : If crystals are twinned, apply the TWIN law in SHELXL and validate with the R₁ factor (<5% for high quality) .

Q. How do researchers address contradictory biological activity data for this compound in enzyme inhibition assays?

- Methodological Answer :

- Dose-Response Curves : Repeat assays in triplicate across a concentration range (e.g., 1 nM–100 µM) to calculate IC₅₀ values.

- Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4, 37°C) using LC-MS .

- Structural Analog Comparison : Benchmark against known indole-based inhibitors (e.g., 5-Chloro-3-methyl-1-phenyl-1H-indole) to identify structure-activity relationships (SARs) .

Data Contradiction Analysis

Q. Why are there discrepancies in reported solubility data for this compound?

- Methodological Answer :

- Solvent Variability : Test solubility in multiple solvents (e.g., DMSO, ethanol, THF) and document temperature/pH conditions.

- Purity Assessment : Use DSC to detect impurities that may alter solubility profiles .

- Literature Cross-Reference : Compare with structurally similar compounds (e.g., 5-Methyl-1H-indole-7-amine) to identify trends in substituent effects on solubility .

Experimental Design

Q. How to optimize reaction yields for introducing the cyclopropyl group into the indole core?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.